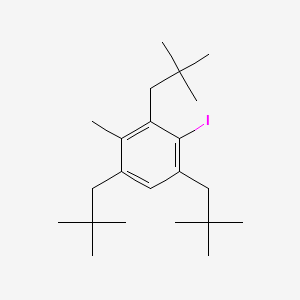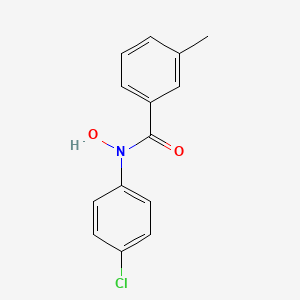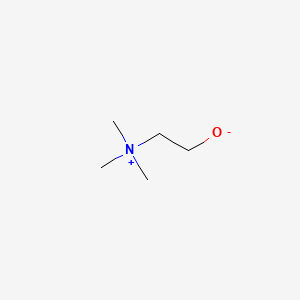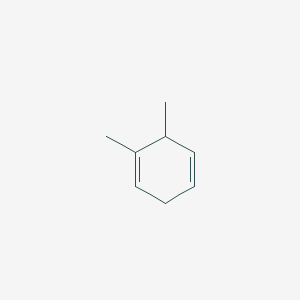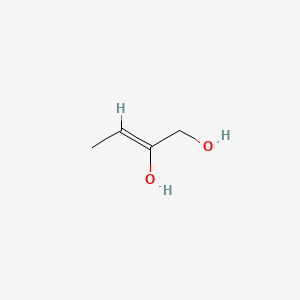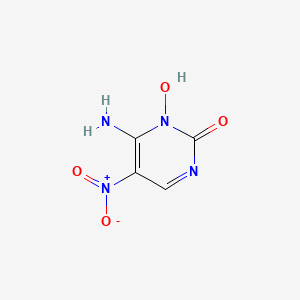![molecular formula C19H36O3 B14666722 Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate CAS No. 38520-29-5](/img/structure/B14666722.png)
Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester features a complex structure with an oxirane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate typically involves the esterification of 10-hydroxydecanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The oxirane ring is introduced through an epoxidation reaction, where a suitable oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), is used to convert an alkene precursor into the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted esters with various functional groups
Scientific Research Applications
Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate involves its interaction with various molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition or activation of specific enzymes and pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 10-hydroxydecanoate
- Methyl 10-oxodecanoate
- Methyl 10-[(2S,3S)-3-methyloxiran-2-yl]decanoate
Uniqueness
Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
38520-29-5 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-11-14-17-18(22-17)15-12-9-7-6-8-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18-/m0/s1 |
InChI Key |
MSZLFFUXXWLIRE-ROUUACIJSA-N |
Isomeric SMILES |
CCCCCC[C@H]1[C@@H](O1)CCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCC1C(O1)CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


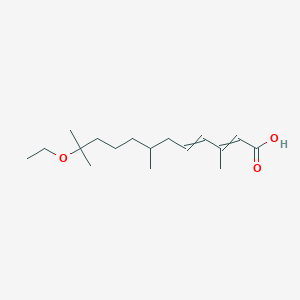

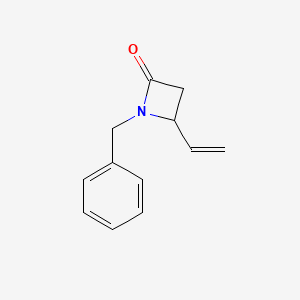
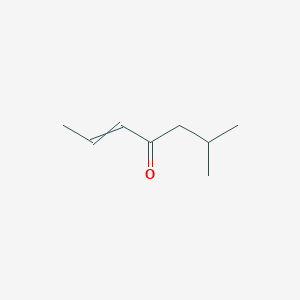
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
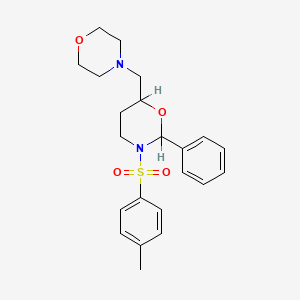
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
